molecular formula C9H13BrClNO B1450704 3-Bromo-2-ethoxybenzylamine hydrochloride CAS No. 2204588-05-4

3-Bromo-2-ethoxybenzylamine hydrochloride

Cat. No. B1450704
M. Wt: 266.56 g/mol
InChI Key: JJXVIXYPIDXJRL-UHFFFAOYSA-N
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Description

3-Bromo-2-ethoxybenzylamine hydrochloride is a versatile chemical compound used in scientific research. Its applications span across various fields, including pharmacology and organic synthesis .


Synthesis Analysis

The synthesis of 3-Bromo-2-ethoxybenzylamine hydrochloride and similar compounds has been extensively studied. The electrochemical oxidation of bromide to bromine is a viable strategy to reduce waste by avoiding chemical oxidants . The optimal concentration of hydrobromic acid was identified at 180 mM which resulted in a yield of 85% of the bromohydrin and 9% of the dibromide .


Molecular Structure Analysis

The molecular structure of 3-Bromo-2-ethoxybenzylamine hydrochloride can be analyzed using methods such as DFT and HF. The molecular electrostatic potential (MEP) can be computed using the B3LYP/6-311++G (d,p) level of theory . The 3D structure of similar compounds can be viewed using Java or Javascript .


Chemical Reactions Analysis

3-Bromo-2-ethoxybenzylamine hydrochloride is a versatile chemical compound that can participate in various chemical reactions. Its application spans across various fields, including pharmacology and organic synthesis .

Safety And Hazards

The safety data sheet for similar compounds like Hydrochloric acid suggests that they may be corrosive to metals, cause severe skin burns and eye damage, and may cause respiratory irritation . Another similar compound, 2-Bromobutane, is classified as highly flammable liquid and vapor, and harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

(3-bromo-2-ethoxyphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO.ClH/c1-2-12-9-7(6-11)4-3-5-8(9)10;/h3-5H,2,6,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJXVIXYPIDXJRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=C1Br)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-ethoxy-benzylamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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